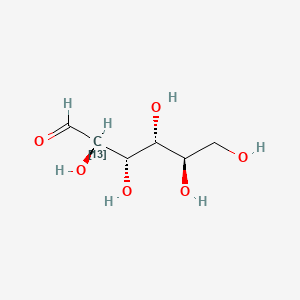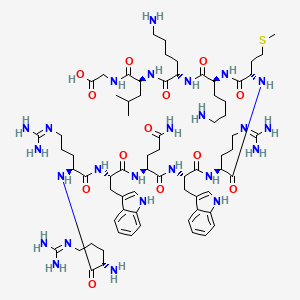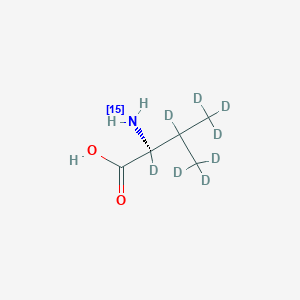
D-Mannose-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannose-13C-1: is a stable isotope-labeled form of D-Mannose, a naturally occurring sugar. The compound is labeled with carbon-13 at the first carbon position, making it useful in various scientific research applications. D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of D-Mannose-13C-1 involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to achieve high isotopic purity, often exceeding 99% .
Analyse Chemischer Reaktionen
Types of Reactions: : D-Mannose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of D-Mannose in biological systems .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing significant roles .
Major Products Formed: : The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of D-Mannonic acid, while reduction can yield D-Mannitol .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, D-Mannose-13C-1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions .
Biology: : In biological research, it is used to investigate glycosylation processes and carbohydrate metabolism. It helps in understanding the role of D-Mannose in cellular functions and disease mechanisms .
Medicine: : In medicine, this compound is used in studies related to urinary tract infections, as it can inhibit bacterial adhesion to the urothelium. It is also explored for its potential in treating congenital disorders of glycosylation .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. Its role in enhancing drug delivery systems and as a functional sugar in food products is also significant .
Wirkmechanismus
Mechanism: : D-Mannose-13C-1 exerts its effects by mimicking the natural D-Mannose in biological systems. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections .
Molecular Targets and Pathways: : The primary molecular target of this compound is the FimH adhesin on the surface of uropathogenic Escherichia coli. By binding to this adhesin, this compound prevents the bacteria from adhering to the urothelial cells, thereby reducing infection rates .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: : D-Mannose-13C-1 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include D-Glucose-13C-1 and D-Galactose-13C-1, which are also used as tracers in metabolic studies .
List of Similar Compounds
- D-Glucose-13C-1
- D-Galactose-13C-1
- D-Fructose-13C-1
- D-Ribose-13C-1
This compound stands out for its specific applications in studying glycosylation and carbohydrate metabolism, making it a valuable tool in both basic and applied research.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-ZRXDASGMSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)





![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)





